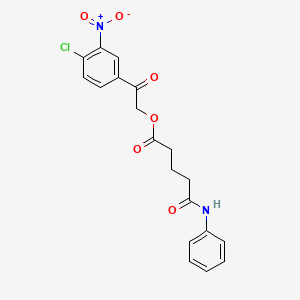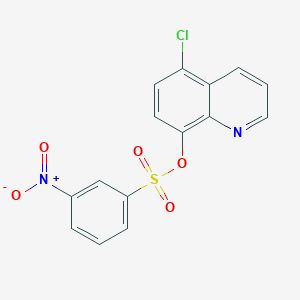![molecular formula C17H18ClNO5 B3936890 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene
Descripción general
Descripción
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene involves its binding to and activation of the PPARδ receptor. This activation leads to changes in gene expression, resulting in a variety of biochemical and physiological effects. These effects include increased fatty acid oxidation, improved insulin sensitivity, and increased endurance capacity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene are wide-ranging. It has been shown to increase fatty acid oxidation in skeletal muscle, leading to improved endurance capacity. It has also been shown to improve insulin sensitivity and glucose uptake in adipose tissue, potentially making it useful in the treatment of metabolic disorders such as obesity and diabetes. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene in lab experiments is its selectivity for the PPARδ receptor. This allows researchers to study the specific effects of PPARδ activation without the confounding effects of activation of other receptors. However, one limitation of using this compound is its potential toxicity. It has been shown to cause liver damage in some animal studies, and caution should be exercised when using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, its anti-inflammatory effects make it a potential therapeutic agent in the treatment of certain types of cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene has been used in a variety of scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has also been studied for its potential use in the treatment of certain types of cancer, as well as in the prevention of cardiovascular disease.
Propiedades
IUPAC Name |
1-[3-(2-chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-12-4-6-16(17(10-12)22-2)24-9-3-8-23-15-7-5-13(19(20)21)11-14(15)18/h4-7,10-11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMNAMBDAJVCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-4-nitrophenoxy)propoxy]-2-methoxy-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936810.png)

![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)
![N,N-diallyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936833.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B3936892.png)
![1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![1-ethoxy-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B3936902.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)